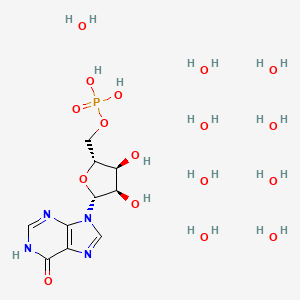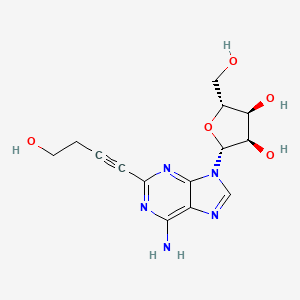
((2R,3S,4R,5R)-5-(6-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound ((2R,3S,4R,5R)-5-(6-((S)-2-Amino-3-(1H-indol-3-yl)propanamido)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule. It features a purine base linked to a ribose sugar, which is further connected to a phosphate group. This structure is characteristic of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. The presence of the indole group suggests potential biological activity, as indole derivatives are often found in bioactive compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the purine base and the indole derivative. These intermediates are then coupled through amide bond formation. The ribose sugar is introduced via glycosylation reactions, and the final step involves phosphorylation to attach the phosphate group.
Industrial Production Methods
Industrial production of such complex molecules often relies on biotechnological methods, including the use of enzymes to catalyze specific reactions. This approach can enhance the efficiency and selectivity of the synthesis, reducing the need for harsh chemical conditions and minimizing by-products.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole and purine moieties can be oxidized under specific conditions.
Reduction: The amide bond and other functional groups can be reduced.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes, particularly those involving nucleotides.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and purine moieties can bind to active sites, modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Adenosine triphosphate (ATP): A nucleotide with a similar purine base and phosphate groups.
Guanosine monophosphate (GMP): Another nucleotide with a purine base.
Serotonin: An indole derivative with biological activity.
Uniqueness
This compound is unique due to its combination of a purine base, an indole moiety, and a ribose-phosphate backbone. This structure allows it to participate in a wide range of biochemical reactions and interact with diverse molecular targets, making it a valuable tool in scientific research.
特性
分子式 |
C21H24N7O8P |
|---|---|
分子量 |
533.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-5-[6-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C21H24N7O8P/c22-12(5-10-6-23-13-4-2-1-3-11(10)13)20(31)27-18-15-19(25-8-24-18)28(9-26-15)21-17(30)16(29)14(36-21)7-35-37(32,33)34/h1-4,6,8-9,12,14,16-17,21,23,29-30H,5,7,22H2,(H2,32,33,34)(H,24,25,27,31)/t12-,14+,16+,17+,21+/m0/s1 |
InChIキー |
OXGCWMYZXJPBDW-BFNSABJLSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(O)O)O)O)N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)COP(=O)(O)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B12936118.png)

![Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12936123.png)
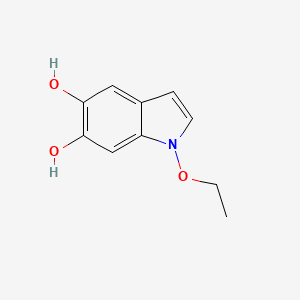
![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide](/img/structure/B12936139.png)

![2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12936154.png)
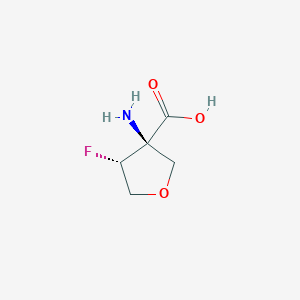
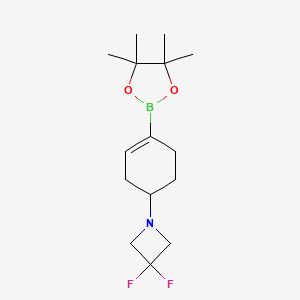
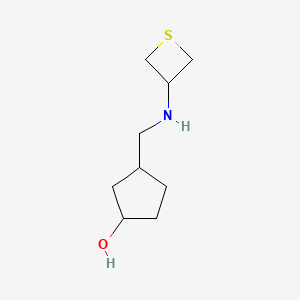
![Octahydro-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B12936172.png)
![4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline](/img/structure/B12936174.png)
